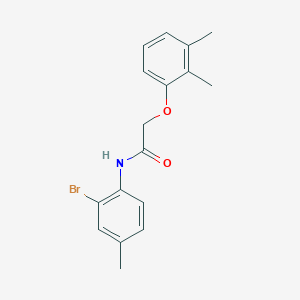![molecular formula C16H16N6OS B5555334 2,3,5-trimethyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5555334.png)
2,3,5-trimethyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves various chemical reactions, including microwave-assisted methods, offering pot- and step-economy, and efficient synthesis routes for complex molecules. For instance, a practical three-component method has been developed for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones using microwave irradiation, showcasing the adaptability of pyrazolo[1,5-a]pyrimidine chemistry for generating diverse derivatives under optimized conditions, demonstrating the versatility and efficiency of modern synthetic methods (Ng, Tiekink, & Dolzhenko, 2022).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been explored using X-ray crystallography, providing detailed insights into their three-dimensional conformations. This analysis is crucial for understanding the compound's chemical behavior and interaction with biological targets. The structural features of representative products have been thoroughly explored, confirming the selective formation of the desired derivatives and their potential for further chemical modifications (Ng, Tiekink, & Dolzhenko, 2022).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine derivatives undergo a variety of chemical reactions, enabling the synthesis of a wide range of compounds with potential biological activities. These reactions include cyclocondensation, nucleophilic substitution, and reactions with amines and hydrazines, leading to the formation of highly substituted and functionally diverse molecules. The regioselective synthesis of substituted derivatives highlights the chemical versatility of the pyrazolo[1,5-a]pyrimidine scaffold, making it a valuable core for medicinal chemistry exploration (Drev et al., 2014).
Applications De Recherche Scientifique
Synthesis and Characterization
Research has explored the synthesis and characterization of pyrazole derivatives, including the analysis of their crystal structures through X-ray crystallography. These studies have aimed to understand the geometric parameters and the origin of biological activities against specific targets such as breast cancer and microbes, confirming the significance of structural analysis in designing compounds with potential biological activities (Titi et al., 2020).
Antimicrobial and Insecticidal Potential
Pyrimidine linked pyrazole derivatives have been synthesized and evaluated for their insecticidal and antibacterial potential. This research highlights the relation between the chemical structure of these compounds and their biological activity, demonstrating their potential in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Antagonist Activity
Studies on 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines have revealed their activity as antagonists for serotonin 5-HT6 receptors, with specific derivatives showing significant activity. This research underscores the importance of structural modifications in enhancing biological activity and supports the use of pharmacophore models for discovering new effective antagonists (Ivachtchenko et al., 2013).
Microwave-Assisted Synthesis
A practical method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones via a microwave-assisted three-component reaction demonstrates the efficiency of modern synthetic techniques. This method emphasizes pot- and step-economy and convenient product isolation, facilitating the development of compounds with potential pharmaceutical applications (Ng, Tiekink, & Dolzhenko, 2022).
Antioxidant Activity
The synthesis of thieno[2,3-d]pyrimidine derivatives and their evaluation for antioxidant activity showcase the exploration of novel compounds for their potential health benefits. This research indicates that specific substituents can significantly enhance radical scavenging activities, pointing towards the design of antioxidants (Kotaiah et al., 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2,3,5-trimethyl-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c1-9-7-14(22-15(18-9)10(2)11(3)20-22)17-8-13-19-16(23-21-13)12-5-4-6-24-12/h4-7,17H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXSEAPHHFQIAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3=NOC(=N3)C4=CC=CS4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-trimethyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5555252.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5555255.png)
![1-[6-methyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5555268.png)
![2-methyl-3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5555274.png)
![2-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]phenyl}ethanol hydrochloride](/img/structure/B5555299.png)

![8-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555312.png)
![ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5555316.png)
![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5555317.png)
![7-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5555319.png)
![3-[5-(1-benzofuran-5-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]-N-cyclopropylpropanamide](/img/structure/B5555325.png)
![1-acetyl-4-[2-(phenylsulfonyl)ethyl]-1,4-diazepan-6-ol](/img/structure/B5555328.png)
![N-((3S*,4R*)-1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropyl-3-pyrrolidinyl)acetamide](/img/structure/B5555329.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-benzothiophene-5-carboxamide](/img/structure/B5555335.png)